

# Spectroscopic Analysis of Butane-1,4-diyl diacetoacetate: A Technical Guide

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## Compound of Interest

Compound Name: *Butane-1,4-diyl diacetoacetate*

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This technical guide provides a comprehensive analysis of the spectroscopic data for **butane-1,4-diyl diacetoacetate** (CAS No. 13018-41-2), a symmetrical diester with the molecular formula  $C_{12}H_{18}O_6$  and a molecular weight of 258.27 g/mol .<sup>[1]</sup> This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid in the structural elucidation and quality control of this compound.

## Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **butane-1,4-diyl diacetoacetate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of **butane-1,4-diyl diacetoacetate**, a relatively simple spectrum is anticipated.<sup>[2]</sup>

Table 1:  $^1H$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.45	s	4H	-C(O)CH <sub>2</sub> C(O)-
~4.15	t	4H	-OCH <sub>2</sub> -
~2.27	s	6H	-C(O)CH <sub>3</sub>
~1.75	m	4H	-OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> O-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
~200.5	C=O (Ketone)
~167.0	C=O (Ester)[1]
~64.5	-OCH <sub>2</sub> -
~50.0	-C(O)CH <sub>2</sub> C(O)-[1]
~30.0	-C(O)CH <sub>3</sub>
~25.0	-OCH <sub>2</sub> CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **butane-1,4-diyl diacetoacetate** is characterized by strong absorption bands corresponding to its ester and ketone functional groups.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Medium	C-H (Aliphatic) Stretch[1]
1745	Strong	C=O (Ester) Stretch[1]
1720	Strong	C=O (Ketone) Stretch[1]
1250	Strong	C-O (Ester) Stretch
1150	Strong	C-O-C Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak  $[M]^+$  is expected at an  $m/z$  of approximately 258.[1]

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

$m/z$	Relative Abundance (%)	Assignment
258	5	$[M]^+$
215	20	$[M - C_2H_3O]^+$
173	40	$[M - C_4H_5O_2]^+$
129	100	$[C_6H_9O_3]^+$
85	60	$[C_4H_5O_2]^+$
43	95	$[C_2H_3O]^+$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **butane-1,4-diyl diacetoacetate**.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Ensure the sample height in the NMR tube is approximately 4-5 cm.

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Acquisition:

- The NMR spectra are recorded on a 400 MHz spectrometer.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
- The chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

#### Sample Preparation and Analysis:

- A drop of neat **butane-1,4-diyl diacetoacetate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The data is collected over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .
- A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

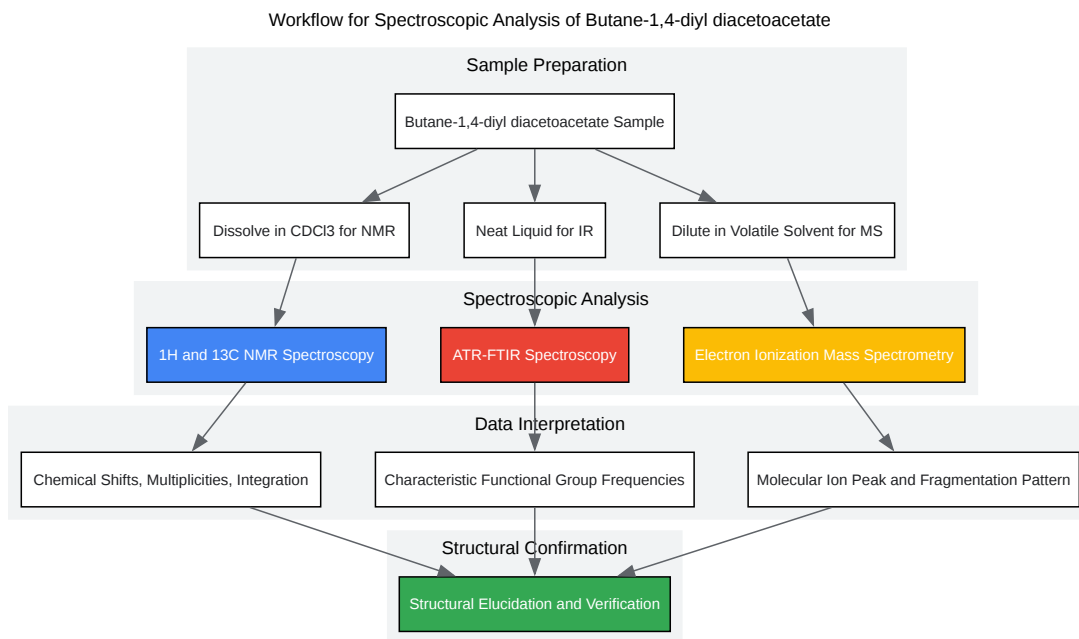
## Mass Spectrometry (MS)

#### Sample Introduction and Analysis:

- A dilute solution of **butane-1,4-diyl diacetoacetate** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- For Electron Ionization (EI), the electron energy is set to 70 eV.<sup>[3]</sup>
- The mass spectrum is recorded over a mass-to-charge ( $m/z$ ) range of 40-400.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **butane-1,4-diyl diacetoacetate**, from sample preparation to structural confirmation.



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### Spectroscopic Analysis Workflow

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## References

- 1. Butane-1,4-diyl diacetoacetate | 13018-41-2 | Benchchem [benchchem.com]
- 2. Butane-1,4-diyl diacetoacetate | C<sub>12</sub>H<sub>18</sub>O<sub>6</sub> | CID 83049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
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